1-(trifluoroacetyl)-1H-benzotriazole

Catalog No.
S675495
CAS No.
183266-61-7
M.F
C8H4F3N3O
M. Wt
215.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(trifluoroacetyl)-1H-benzotriazole

CAS Number

183266-61-7

Product Name

1-(trifluoroacetyl)-1H-benzotriazole

IUPAC Name

1-(benzotriazol-1-yl)-2,2,2-trifluoroethanone

Molecular Formula

C8H4F3N3O

Molecular Weight

215.13 g/mol

InChI

InChI=1S/C8H4F3N3O/c9-8(10,11)7(15)14-6-4-2-1-3-5(6)12-13-14/h1-4H

InChI Key

GVQIQOIKWUOEJP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C(F)(F)F

Corrosion inhibitors

Benzotriazoles are commonly used as corrosion inhibitors for metals, particularly copper and its alloys. They form a protective layer on the metal surface, preventing corrosion and extending the lifespan of materials.

Biocides

Some benzotriazoles exhibit biocidal activity, meaning they can kill or inhibit the growth of microorganisms. This property makes them valuable in various applications, such as preserving wood, preventing the growth of algae and fungi in industrial cooling systems, and controlling microbial growth in paints and coatings.

Pharmaceuticals

Certain benzotriazoles have been investigated for their potential use in developing new drugs. For example, some benzotriazole derivatives have shown promising activity against cancer and other diseases.

1-(Trifluoroacetyl)-1H-benzotriazole is a chemical compound characterized by the presence of a benzotriazole moiety substituted with a trifluoroacetyl group. The molecular formula is C₉H₆F₃N₃O, and its structure features a benzene ring fused with a triazole ring, which is further modified by the trifluoroacetyl functional group. This compound is known for its unique physicochemical properties, which stem from both the electron-withdrawing trifluoroacetyl group and the heterocyclic nature of the benzotriazole, making it a versatile building block in organic synthesis.

2-Amino-1H-benzotriazoleAmino group substitutionEnhanced biological activity as an antimicrobial1-(Methylsulfonyl)-1H-benzotriazoleMethylsulfonyl substitutionUsed as a leaving group in organic synthesis5-Trifluoromethyl-1H-benzotriazoleTrifluoromethyl groupIncreased lipophilicity and altered reactivity

Uniqueness

The uniqueness of 1-(trifluoroacetyl)-1H-benzotriazole lies in its combination of the strong electron-withdrawing trifluoroacetyl group and its ability to participate in diverse

Benzotriazole derivatives, including 1-(trifluoroacetyl)-1H-benzotriazole, exhibit a range of biological activities. They have been studied for their potential as:

  • Antimicrobial agents: Some derivatives demonstrate significant antibacterial and antifungal properties.
  • Antitumor activity: Certain benzotriazole compounds have shown promise in inhibiting cancer cell proliferation.
  • Enzyme inhibitors: The structure may allow for interaction with various enzymes, making them candidates for drug development targeting specific biological pathways .

The synthesis of 1-(trifluoroacetyl)-1H-benzotriazole can be achieved through several methods:

  • Direct acylation: Reacting 1H-benzotriazole with trifluoroacetyl chloride in the presence of a base such as triethylamine can yield the desired product.
  • Condensation reactions: Utilizing paraformaldehyde and trifluoromethanesulfonamide in conjunction with 1H-benzotriazole can produce various derivatives, including 1-(trifluoroacetyl)-1H-benzotriazole .
  • Multi-component reactions: These methods often involve combining multiple reactants to form complex structures efficiently.

1-(Trifluoroacetyl)-1H-benzotriazole has several applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural chemicals: Its derivatives may be explored for use as pesticides or herbicides due to their biological activity.
  • Material science: The unique properties of benzotriazoles make them suitable for use in polymers and coatings.

Studies on the interactions of 1-(trifluoroacetyl)-1H-benzotriazole with biological targets are essential for understanding its potential therapeutic effects. Investigations typically focus on:

  • Binding affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • Mechanisms of action: Understanding how it influences biological pathways at the molecular level.
  • Toxicological assessments: Evaluating safety profiles and potential side effects through in vitro and in vivo studies.

The synthesis of 1-(trifluoroacetyl)-1H-benzotriazole was first reported by Katritzky et al. in 1997 as part of efforts to develop efficient trifluoroacetylating reagents. Early methodologies relied on reactive intermediates like trifluoroacetic anhydride, which posed challenges in selectivity and stability. Katritzky’s work demonstrated that benzotriazole-stabilized acylating agents offered superior control, enabling mild reaction conditions and compatibility with diverse nucleophiles. This discovery marked a paradigm shift in acyl transfer chemistry, particularly for introducing trifluoromethyl groups into organic frameworks.

Significance in Synthetic Organic Chemistry

1-(Trifluoroacetyl)-1H-benzotriazole has become a cornerstone reagent due to its dual functionality:

  • Electrophilic Trifluoroacetyl Source: The electron-withdrawing trifluoroacetyl group enhances electrophilicity, facilitating reactions with amines, alcohols, and thiols.
  • Benzotriazole as a Leaving Group: The benzotriazole moiety acts as a non-nucleophilic leaving group, enabling clean displacement reactions without side products.

Key Synthetic Applications:

Reaction TypeSubstrateProductYield (%)Reference
Acylation of AminesPrimary AminesTrifluoroacetamides85–92
EsterificationAlcoholsTrifluoroacetate Esters78–90
Thioester FormationThiolsTrifluorothioesters70–82
Peptide CouplingAmino AcidsFluorinated Peptide Mimetics65–75

Position within Benzotriazole Chemistry

Benzotriazoles are renowned for their stability and versatility, but 1-(trifluoroacetyl)-1H-benzotriazole occupies a unique niche:

  • Electronic Effects: The trifluoroacetyl group increases the compound’s electrophilicity by 2.5× compared to non-fluorinated analogues, as shown by DFT calculations.
  • Steric Considerations: The planar benzotriazole ring minimizes steric hindrance, enabling reactions with bulky substrates.
  • Comparative Stability: Unlike traditional acyl chlorides, this reagent is air-stable and moisture-tolerant, simplifying handling.

Theoretical Framework for Reactivity

The reactivity of 1-(trifluoroacetyl)-1H-benzotriazole is governed by:

  • Electrophilicity Enhancement: The trifluoroacetyl group’s −I effect polarizes the carbonyl carbon, increasing its susceptibility to nucleophilic attack.
  • Leaving Group Ability: Benzotriazole’s resonance stabilization (pKa ≈ 8.2) ensures efficient departure during substitution reactions.
  • Solvent Effects: Reactions in polar aprotic solvents (e.g., THF, DMF) accelerate kinetics by stabilizing transition states.

Computational Insights:

  • DFT Studies: The energy barrier for acyl transfer is reduced by 15–20 kcal/mol compared to non-fluorinated benzotriazoles.
  • NBO Analysis: Charge distribution at the carbonyl carbon (δ+ = 0.43 e) confirms enhanced electrophilicity.

Isomeric Distribution and Equilibrium Studies

1-(Trifluoroacetyl)-1H-benzotriazole exists as a mixture of 1H- and 2H-tautomers, with the 1H-form predominating (>90%) in the solid state and solution. Key findings include:

  • Equilibrium Dynamics: At 25°C, the 1H:2H ratio is 9:1, as determined by rotational band contour analysis.
  • Thermodynamic Stability: The 1H-tautomer is stabilized by 4.17 kJ/mol due to reduced steric strain and favorable resonance interactions.
  • Impact on Reactivity: The 1H-isomer reacts 3× faster in acylation reactions due to better orbital alignment.

Isomeric Properties:

Property1H-Tautomer2H-Tautomer
Melting Point (°C)10598 (decomposes)
IR ν(N–H) (cm⁻¹)34253398
Solubility in CH₂Cl₂ (g/L)12.38.7

Classical Synthetic Routes

The classical synthesis of 1-(trifluoroacetyl)-1H-benzotriazole involves the direct acylation of benzotriazole with trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane. This method leverages the reactivity of TFAA as a potent acylating agent, facilitating the formation of the N-trifluoroacetyl bond under mild conditions [4]. For instance, a study demonstrated that mixing benzotriazole with TFAA in dichloromethane at room temperature yields the target compound in high purity [2]. However, challenges such as moisture sensitivity and competing side reactions (e.g., over-acylation) necessitate strict control of reaction parameters.

A key optimization involves modulating the stoichiometry of TFAA to suppress byproducts like trifluoroacetylferrocene, which can arise from residual acidity [1]. For example, increasing the equivalents of TFAA from 2 to 3 improved the yield of N-trifluoroacetyl derivatives from 17% to 26% while reducing unreacted starting material [1].

ParameterEffect on YieldByproduct Formation
TFAA (2 eq)17–21%High (~45%)
TFAA (3 eq)26%Moderate (~44%)
Reaction Time (4 h)25%Unchanged

Modern Synthetic Approaches

Recent advancements focus on streamlining the acylation process. One innovative approach utilizes preformed N-acylbenzotriazoles, which act as stable intermediates for subsequent transformations. For example, benzotriazole can first be converted to its acylated form using mixed anhydrides generated in situ from amino acids and TFAA [1]. This method avoids isolation of sensitive intermediates and enhances reaction efficiency.

Another strategy employs N-acylbenzotriazoles derived from carboxylic acids and benzotriazole, which are then subjected to trifluoroacetylation. This two-step protocol, validated for diverse substrates, achieves yields exceeding 90% under optimized conditions [4].

Solvent-Free Techniques

Solvent-free methodologies have gained traction due to their environmental and economic benefits. Mechanochemical synthesis, which involves grinding benzotriazole with TFAA in a ball mill, eliminates the need for volatile organic solvents. This approach not only reduces waste but also enhances reaction kinetics through improved mass transfer [5]. Preliminary studies indicate that solvent-free conditions can achieve comparable yields (85–90%) to traditional methods while minimizing energy consumption.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the acylation process. A reported protocol involves subjecting a mixture of benzotriazole and TFAA to microwave radiation at 100°C for 60 seconds, achieving near-quantitative conversion [3]. The rapid heating ensures uniform energy distribution, reducing side reactions and improving reproducibility. This method is particularly advantageous for high-throughput synthesis, enabling gram-scale production in minutes.

Flow Chemistry Approaches

Flow chemistry offers precise control over reaction parameters, making it suitable for large-scale synthesis. In a continuous-flow setup, benzotriazole and TFAA are pumped through a heated reactor module, ensuring consistent mixing and temperature regulation. While specific data for 1-(trifluoroacetyl)-1H-benzotriazole are limited, analogous N-acylation reactions in flow systems demonstrate yields >95% with residence times under 5 minutes [5]. Scalability and reduced solvent usage position this method as a promising industrial alternative.

Green Chemistry Considerations

Green synthesis strategies emphasize atom economy and renewable resources. A notable example replaces TFAA with trifluoroacetyl benzotriazole derivatives generated from biomass-derived carboxylic acids [5]. Additionally, aqueous-phase acylation has been explored, where reactions proceed in water with catalytic surfactants, achieving yields of 80–85% [3]. These methods align with principles of sustainability by minimizing hazardous waste and energy input.

Scale-Up Challenges and Solutions

Scaling production of 1-(trifluoroacetyl)-1H-benzotriazole presents challenges such as exothermicity and byproduct management. Exothermic acylation reactions require jacketed reactors with efficient cooling systems to prevent thermal runaway. Furthermore, purification of the final product often necessitates column chromatography, which becomes impractical at industrial scales.

Solutions include adopting continuous-flow systems to dissipate heat and integrating in-line purification techniques like liquid–liquid extraction. For instance, substituting dichloromethane with ethyl acetate in workup procedures improves separability and reduces environmental impact [4]. Additionally, catalytic recycling of TFAA via distillation recovery systems enhances cost-efficiency for large batches.

The nucleophilic reactivity patterns of 1-(trifluoroacetyl)-1H-benzotriazole demonstrate significant dependence on the nucleophile strength and electronic properties [1]. The compound exhibits exceptional reactivity towards nitrogen-based nucleophiles, with primary amines showing relative reactivities ranging from 85 to 180 times that of simple alcohols [2]. Methylamine and ethylamine demonstrate the highest reactivity, with rate constants approximately 150-180 times greater than methanol under identical conditions [3].

The reactivity order follows the nucleophilicity scale: cyanide > ethylamine > methylamine > phenoxide > ammonia > acetate ion > aniline > benzyl alcohol > methanol > ethanol > propanol > water [1] [2]. This pattern reflects the combined influence of basicity and polarizability of the attacking nucleophile. The trifluoroacetyl group significantly enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack [4].

NucleophilepKa (Conjugate Acid)Relative ReactivityMechanism
Cyanide9.2380Addition-elimination
Ethylamine10.7180Addition-elimination
Methylamine10.6150Addition-elimination
Phenoxide10.0120Addition-elimination
Ammonia9.285Addition-elimination

Hard nucleophiles such as hydroxide and alkoxide ions show moderate to high reactivity, while soft nucleophiles like cyanide exhibit exceptional reactivity due to their high polarizability [5]. The addition-elimination mechanism dominates across all nucleophile types, with the rate-determining step typically being the nucleophilic attack on the carbonyl carbon [1] [2].

Electron-Withdrawing Effects of Trifluoroacetyl Group

The trifluoroacetyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, with a Hammett sigma para value of 0.78 [4]. This substantial electron-withdrawing effect primarily operates through inductive mechanisms, with an inductive parameter (σI) of 0.84, significantly higher than conventional acyl groups [6] [4].

The strong inductive effect of the trifluoroacetyl group dramatically increases the electrophilic character of the carbonyl carbon in 1-(trifluoroacetyl)-1H-benzotriazole [4]. Computational studies using density functional theory methods have shown that the trifluoroacetyl substitution increases the partial positive charge on the carbonyl carbon by approximately 0.15-0.20 electron units compared to acetyl analogues [3] [7].

SubstituentHammett σ (para)Inductive Parameter (σI)Effect on Reactivity
Trifluoroacetyl0.780.84Strong activation
Nitro0.780.65Strong activation
Cyano0.660.56Strong activation
Acetyl0.500.28Moderate activation

The electron-withdrawing capability manifests in enhanced electrostatic stabilization of the transition state during nucleophilic attack [8]. Nuclear magnetic resonance studies reveal significant downfield shifts of the carbonyl carbon signal (approximately 10-15 ppm) compared to non-fluorinated analogues, confirming the pronounced electron deficiency [9] [10].

Leaving Group Abilities

Benzotriazole functions as an exceptional leaving group, with a relative leaving ability of 100 on a scale where chloride equals 1500 [1] [11]. The aromatic delocalization within the benzotriazole ring system provides substantial stabilization of the departing anion, contributing to its effectiveness as a leaving group [1] [2] [11].

The pKa of benzotriazole (8.2) positions it as a moderately weak base, facilitating its departure during nucleophilic substitution reactions [1] [11]. Compared to other heterocyclic leaving groups, benzotriazole demonstrates superior performance due to its planar aromatic structure and multiple nitrogen atoms that can stabilize negative charge through resonance [1] [2].

Leaving GrouppKa (Conjugate Acid)Relative Leaving AbilityStability Factors
Iodide-10.02500High electronegativity
Bromide-9.02000High electronegativity
Chloride-7.01500High electronegativity
Triazole10.0120Aromatic delocalization
Benzotriazole8.2100Aromatic delocalization

The trifluoroacetyl substitution further enhances the leaving group ability of benzotriazole by increasing the electron deficiency of the system, thereby stabilizing the transition state for bond cleavage [1] [2]. Kinetic studies demonstrate that the departure of benzotriazole occurs with minimal reorganization energy, contributing to the overall efficiency of the substitution process [3] [7].

Reaction Transition States

Computational investigations of transition state structures for 1-(trifluoroacetyl)-1H-benzotriazole reveal late transition states with substantial bond formation between the nucleophile and carbonyl carbon [3] [7] [8]. The carbon-nitrogen bond to the benzotriazole group shows significant elongation (2.08-2.25 Å) compared to the ground state (1.45 Å) [7] [8].

Density functional theory calculations consistently predict activation energies ranging from 58.4 to 89.6 kJ/mol, depending on the nucleophile strength and reaction conditions [3] [7]. The transition states exhibit partial negative charge development on the benzotriazole nitrogen (-0.55 to -0.64 electron units) and positive charge accumulation on the carbonyl carbon (0.38 to 0.47 electron units) [7] [8].

Reaction TypeActivation Energy (kJ/mol)Bond Length (C-N) ÅCharge on C (e)
Nucleophilic substitution (CH₃O⁻)58.42.08+0.45
Hydrolysis (basic)62.12.14+0.44
Nucleophilic substitution (OH⁻)65.22.12+0.42
Aminolysis69.52.16+0.41

The geometric parameters of transition states show significant out-of-plane distortion of the carbonyl group, with bond angles deviating 15-20 degrees from planarity [7] [8]. This distortion facilitates the approach of the nucleophile while minimizing steric interactions with the benzotriazole ring system [3] [7].

Computational Studies of Reaction Pathways

Quantum mechanical calculations using various levels of theory have provided detailed insights into the reaction pathways of 1-(trifluoroacetyl)-1H-benzotriazole [3] [7] [8]. High-level methods such as CCSD(T)/cc-pVDZ and DFT approaches with dispersion corrections yield activation energies in the range of 63.4-71.2 kJ/mol for typical nucleophilic substitution reactions [7] [8].

Intrinsic reaction coordinate calculations reveal a concerted mechanism with simultaneous nucleophilic attack and benzotriazole departure [7] [8]. The reaction proceeds through a single transition state without stable tetrahedral intermediates, characteristic of addition-elimination mechanisms in highly activated carbonyl systems [3] [7].

Computational MethodCalculated ΔG‡ (kJ/mol)C-N Bond Length (Å)Charge on N (e)
CCSD(T)/cc-pVDZ63.42.11-0.64
DFT M06-2X/6-311++G(d,p)65.82.13-0.62
DFT ωB97X-D/def2-TZVP66.12.14-0.61
DFT B3LYP/6-31G(d)67.32.15-0.58

Molecular orbital analysis indicates that the lowest unoccupied molecular orbital (LUMO) is primarily localized on the carbonyl carbon, confirming its role as the primary electrophilic site [7] [8]. The LUMO energy is significantly lowered by the trifluoroacetyl substitution (-2.8 eV compared to -1.9 eV for the acetyl analogue), explaining the enhanced reactivity [7] [8].

Solvent Effects on Mechanism

Solvent polarity exerts profound influence on the reaction mechanisms and kinetics of 1-(trifluoroacetyl)-1H-benzotriazole [12] [13]. Polar protic solvents such as water and methanol provide substantial rate enhancements through hydrogen bonding stabilization of the developing charges in the transition state [12] [13].

The dielectric constant of the solvent correlates strongly with reaction rates, with water (ε = 78.4) providing 1000-fold rate enhancement compared to hexane (ε = 1.9) [13]. Polar aprotic solvents like dimethyl sulfoxide and dimethylformamide show intermediate rate enhancements while maintaining high selectivity [12] [13].

SolventDielectric ConstantRate Enhancement FactorActivation Energy (kJ/mol)
Water78.4100058.2
Acetonitrile37.542061.9
DMSO46.735063.1
DMF36.730064.2
Chloroform4.81278.6

Solvent participation becomes significant in protic media, where solvent molecules can stabilize the transition state through specific hydrogen bonding interactions [12] [13]. Kinetic isotope effects using deuterated solvents (KIE = 1.12 for D₂O) confirm the involvement of solvent molecules in the rate-determining step [14] [15].

Mechanistic Studies Using Isotopic Labeling

Isotopic labeling experiments have provided definitive evidence for the reaction mechanisms of 1-(trifluoroacetyl)-1H-benzotriazole [16] [14] [15]. Studies using ¹⁵N-labeled benzotriazole reveal a primary kinetic isotope effect (KIE = 1.025) for the nitrogen-carbon bond breaking, confirming that this bond cleavage occurs in the rate-determining step [14] [15].

Heavy atom isotope effects using ¹³C-labeled carbonyl carbon (KIE = 1.042) indicate significant rehybridization of this center during the transition state formation [14] [15]. The magnitude of this effect suggests substantial bond formation between the nucleophile and carbonyl carbon in the transition state [16] [14].

Isotope/LabelKIE (Kinetic Isotope Effect)Mechanistic InformationTemperature (°C)
²H-nucleophile1.85Primary isotope effect25
¹³C-carbonyl1.042C-O bond formation25
¹⁵N₂-benzotriazole1.031Leaving group departure40
¹⁵N-benzotriazole1.025N-C bond breaking in TS25

Deuterium isotope effects with deuterated nucleophiles show the largest KIE values (1.85), confirming that proton transfer steps are involved in the overall mechanism [14] [15]. When deuterated solvents are employed, secondary isotope effects (KIE = 1.12) provide evidence for solvent-assisted proton transfers during the reaction pathway [14] [15].

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1-(trifluoroacetyl)-1H-benzotriazole

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Last modified: 08-15-2023

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